1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a novel piperidine-based sulfonyl compound. It has a molecular formula of C17H24ClN3O3S, an average mass of 385.909 Da, and a monoisotopic mass of 385.122681 Da. The compound features a piperidine core, a six-membered ring containing one nitrogen atom, and a sulfonyl group attached to a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications:
Alzheimer’s Disease Treatment: Derivatives of this compound have shown enzyme inhibition activity against acetylcholinesterase, an enzyme linked to Alzheimer’s pathology.
Antioxidant and Anticholinesterase Activity: The compound has been evaluated for its antioxidant capacity and anticholinesterase activity, showing significant potential in these areas.
Antibacterial Potential: It has exhibited significant inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli.
Antimicrobial Activity in Agriculture: The compound has demonstrated antimicrobial activities against pathogens affecting tomato plants.
Insecticidal Activities: It has shown insecticidal activities against Plutella xylostella, indicating its potential application in pest control.
Anticancer Potential: Certain derivatives have demonstrated strong anticancer activities, suggesting their potential therapeutic use in cancer treatment.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function in Alzheimer’s patients.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its antioxidant properties.
Antibacterial and Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits the growth of pathogens, making it effective against various bacterial strains and agricultural pathogens.
Insecticidal Activity: It interferes with the nervous system of insects, leading to their paralysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(4-Chlorophenyl)sulfonylpiperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxamide group.
1-(4-Chlorophenyl)sulfonylpiperidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOMXCDQHIKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.